molecular formula C9H11NO3 B11909135 2-(Hydroxymethyl)phenyl methylcarbamate

2-(Hydroxymethyl)phenyl methylcarbamate

Cat. No.: B11909135
M. Wt: 181.19 g/mol
InChI Key: GKAIHMUDNLJIFN-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)phenyl methylcarbamate is a compound belonging to the class of organic compounds known as phenyl methylcarbamates. These compounds are characterized by a methylcarbamic acid esterified with a phenyl group. This compound is widely used as a pesticide due to its ability to inhibit cholinesterase enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)phenyl methylcarbamate can be achieved through various methods. One common approach involves the reaction of substituted phenols with N-substituted carbamoyl chlorides. This one-pot procedure is versatile and economical, offering an efficient route to many compounds of interest . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)phenyl methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced carbamates. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

2-(Hydroxymethyl)phenyl methylcarbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on cholinesterase enzymes and its potential as a biochemical tool.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving cholinesterase dysfunction.

    Industry: Used as a pesticide in agriculture to control insect populations

Mechanism of Action

2-(Hydroxymethyl)phenyl methylcarbamate exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase (AChE). This inhibition occurs through the formation of unstable complexes with the active sites of the enzymes, leading to the carbamoylation of the active sites. This inhibition is reversible, allowing the enzyme to regain its activity over time .

Comparison with Similar Compounds

2-(Hydroxymethyl)phenyl methylcarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other carbamates.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its synthesis, chemical reactivity, and mechanism of action make it a valuable tool in scientific research and industrial applications. Understanding its properties and behavior can lead to further advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

[2-(hydroxymethyl)phenyl] N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-10-9(12)13-8-5-3-2-4-7(8)6-11/h2-5,11H,6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAIHMUDNLJIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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